molecular formula C16H15NO4 B3419332 2,5-Dimethoxy-4'-nitrostilbene CAS No. 14198-24-4

2,5-Dimethoxy-4'-nitrostilbene

Cat. No.: B3419332
CAS No.: 14198-24-4
M. Wt: 285.29 g/mol
InChI Key: HVSBSYHEGIPGAW-ZZXKWVIFSA-N
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Description

2,5-Dimethoxy-4’-nitrostilbene is an organic compound with the molecular formula C16H15NO4. It belongs to the stilbene family, characterized by the presence of a 1,2-diphenylethene structure. This compound is notable for its applications in various fields, including material science and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dimethoxy-4’-nitrostilbene can be synthesized through a reaction involving 4-nitrophenylacetic acid and 2,5-dimethoxybenzaldehyde . The reaction typically involves the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating under reflux conditions to facilitate the condensation reaction.

Industrial Production Methods: While specific industrial production methods for 2,5-dimethoxy-4’-nitrostilbene are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxy-4’-nitrostilbene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2,5-Dimethoxy-4’-nitrostilbene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-4’-nitrostilbene involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

  • 2-Chloro-3,4-dimethoxy-4’-nitrostilbene
  • 5-Bromo-2-hydroxy-3-nitro-4’-nitrostilbene
  • 4-Dimethylamino-4’-nitrostilbene

Uniqueness: 2,5-Dimethoxy-4’-nitrostilbene is unique due to its specific substitution pattern on the stilbene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific electronic and optical characteristics .

Properties

IUPAC Name

1,4-dimethoxy-2-[(E)-2-(4-nitrophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-20-15-9-10-16(21-2)13(11-15)6-3-12-4-7-14(8-5-12)17(18)19/h3-11H,1-2H3/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSBSYHEGIPGAW-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601209055
Record name 1,4-Dimethoxy-2-[(1E)-2-(4-nitrophenyl)ethenyl]benzene
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Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14198-24-4, 5529-38-4
Record name 1,4-Dimethoxy-2-[(1E)-2-(4-nitrophenyl)ethenyl]benzene
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Record name 2,5-Dimethoxy-4'-nitrostilbene
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Record name Benzene, 1,4-dimethoxy-2-(2-(4-nitrophenyl)ethenyl)-, (E)-
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Record name 1,4-Dimethoxy-2-[(1E)-2-(4-nitrophenyl)ethenyl]benzene
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Record name 2,5-dimethoxy-4'-nitrostilbene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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